molecular formula C27H22F5NO4 B557483 Fmoc-Leu-OPfp CAS No. 86060-88-0

Fmoc-Leu-OPfp

Cat. No. B557483
CAS RN: 86060-88-0
M. Wt: 519.5 g/mol
InChI Key: NTQJCLLWLHKJLU-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Leu-OPfp, also known as N-α-Fmoc-L-leucine pentafluorophenyl ester, is a pre-formed pentafluorophenyl ester used for coupling leucine amino-acid residues by Fmoc SPPS . It enables bromophenol blue monitoring of amide bond formation .


Synthesis Analysis

Fmoc-Leu-OPfp is frequently used as a protecting group for amines. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .


Molecular Structure Analysis

The empirical formula of Fmoc-Leu-OPfp is C27H22F5NO4 . It has a molecular weight of 519.46 .


Chemical Reactions Analysis

Fmoc-Leu-OPfp is used in Fmoc solid-phase peptide synthesis . It is an activated ester and does not require any additional activation . In the presence of HOBt, the coupling rate is rapid and few side products are formed .


Physical And Chemical Properties Analysis

Fmoc-Leu-OPfp is a white to slight yellow to beige powder . It has a melting point of 101-115 °C . It is clearly soluble in DMF .

Scientific Research Applications

  • PPARgamma Ligand and Insulin Sensitization : Fmoc-L-Leucine (F-L-Leu), a chemically distinct PPARgamma ligand, uniquely binds to the ligand binding domain of PPARgamma, influencing cofactor recruitment and resulting in distinct pharmacological properties. It activates PPARgamma with lower potency yet similar maximal efficacy compared to rosiglitazone, improving insulin sensitivity in various diabetic models while showing lower adipogenic activity. This suggests its role as a selective PPARgamma modulator (Rocchi et al., 2001).

  • Synthesis of O-Glycopeptides : Fmoc-AA-OPfp (AA=Tyr or Ser) has been used in the synthesis of O-glycopeptides. The method involves a rapid and stereoselective process that aids in the routine synthesis of these glycopeptides, which are essential in biological and medicinal research (Gangadhar et al., 2004).

  • Molecularly Imprinted Polymers : Fmoc-L-tryptophan (Fmoc-L-Trp) and its analogs, including Fmoc-L-Trp(OPfp), have been studied for their adsorption properties on molecularly imprinted polymers. This research provides insights into the affinity and separation properties of these compounds, which are relevant in the field of analytical chemistry (Kim & Guiochon, 2005).

  • Solid-Phase Synthesis of Glycopeptides : Fmoc-Leu-OPfp and similar compounds have been used in the solid-phase synthesis of glycopeptides. This synthesis is crucial for creating specific peptide sequences with potential therapeutic applications, such as in the development of vaccines or targeted drug delivery systems (Ürge et al., 1991).

  • High-Performance Liquid Chromatography (HPLC) : In the field of analytical chemistry, Fmoc-amino acids, including Fmoc-Leu, are used as derivatization agents in HPLC for the determination of amino acids in various biological materials. This application is essential in clinical research and biochemical analysis (Fürst et al., 1990).

Safety And Hazards

Fmoc-Leu-OPfp can cause skin irritation . It is recommended to avoid breathing dust, wear protective gloves, and wash skin thoroughly after handling .

Future Directions

Fmoc-Leu-OPfp is primarily used in research and development, and not for medicinal or household use . Its future directions are likely to continue in the field of peptide synthesis, particularly in the development of new peptides and proteins for therapeutic and diagnostic applications.

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22F5NO4/c1-13(2)11-19(26(34)37-25-23(31)21(29)20(28)22(30)24(25)32)33-27(35)36-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,33,35)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQJCLLWLHKJLU-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22F5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50544409
Record name Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-leucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50544409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

519.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Leu-OPfp

CAS RN

86060-88-0
Record name Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-leucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50544409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-a-Fmoc-L-leucin pentafluorphenyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-Leu-OPfp
Reactant of Route 2
Reactant of Route 2
Fmoc-Leu-OPfp
Reactant of Route 3
Reactant of Route 3
Fmoc-Leu-OPfp
Reactant of Route 4
Reactant of Route 4
Fmoc-Leu-OPfp
Reactant of Route 5
Reactant of Route 5
Fmoc-Leu-OPfp
Reactant of Route 6
Fmoc-Leu-OPfp

Citations

For This Compound
31
Citations
D Gallo, F Jacquemotte, A Cleeren, I Laïos… - Molecular and cellular …, 2007 - Elsevier
Calmodulin (CaM) contributes to estrogen receptor α (ER)-mediated transcription. In order to study the underlying mechanisms, we synthesized a peptide including the CaM binding site…
Number of citations: 36 www.sciencedirect.com
MS Zoda, M Zacharias… - Journal of Peptide …, 2010 - Wiley Online Library
… of Fmoc-Leu-OPfp was used to reduce loading of the resin, followed by capping with Z(2-Cl)-OSu. Coupling of the building unit Fmoc-Asp(Gly-OAll)-OH39 (3 eq.) was performed using …
Number of citations: 5 onlinelibrary.wiley.com
S Liang, Z Xia, J Xie - Science in China Series C: Life Sciences, 1997 - Springer
… The Leu-resin was obtained by the esterification of the activated DEA-PEG-PS resin with Fmoc-Leu-OPfp (five times in excess), catalyzed by DMAP. The remaing hydroxyl groups were …
Number of citations: 9 link.springer.com
V Tapia, B Ay, J Triebus, E Wolter… - Journal of peptide …, 2008 - Wiley Online Library
A high demand of interest concerning binding assays to study the consequences of posttranscriptional phosphorylation may be addressed by peptide array‐based methods. A crucial …
Number of citations: 29 onlinelibrary.wiley.com
DB Head, JZ Dong, JA Burton - The Journal of peptide research, 2005 - Wiley Online Library
… The coupling mixture was then purified by chromatography on Sephadex LH-20, in which complete separation from unreacted Fmoc-Leu-OPfp was obtained as determined by UV …
Number of citations: 2 onlinelibrary.wiley.com
A Graven, M Meldal - Journal of the Chemical Society, Perkin …, 2001 - pubs.rsc.org
… Fmoc-Leu-OPfp ester (389 mg, 0.75 mmol) was dissolved in DMF (2 cm 3 ) and added to the resin. The reaction was run at ambient temperature and was followed using the Kaiser test. …
Number of citations: 12 pubs.rsc.org
D Louis, J Bernillon, JO Paı̈sse, JM Wallach - Journal of Chromatography …, 1999 - Elsevier
The use of a peptide library of limited size, is considered to be more appropriate for studying a protease with a complex specificity, but very sensitive and efficient analytical techniques …
Number of citations: 14 www.sciencedirect.com
J Rademann, RR Schmidt - Carbohydrate research, 1995 - Elsevier
… Glu-OPfp (60 mg), and Fmoc-Leu-OPfp (52 mg)to the solid-phase acylations. To the pentafluorophenyl esters was added hydroxybenzotriazole (13 mg). The acylation reactions were …
Number of citations: 62 www.sciencedirect.com
AM Ali, B Hill, SD Taylor - The Journal of Organic Chemistry, 2009 - ACS Publications
… The first amino acid was attached as a pentafluorophenyl ester by adding a solution of Fmoc-Leu-OPfp (4.0 equiv) and HOBt (4.0 equiv) in DMF manually to the resin and reacted for 1.5 …
Number of citations: 40 pubs.acs.org
T Groth, M Meldal - Journal of Combinatorial Chemistry, 2001 - ACS Publications
… The resin was washed and treated with Fmoc-Leu-OPfp (5 equiv) according to general procedure A3 at 50 C overnight after which the chloranil test showed a trace of nonacylated …
Number of citations: 50 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.